4,5-Difluoro-2-methoxyphenylacetic acid
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Overview
Description
4,5-Difluoro-2-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methoxyphenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,5-difluoro-2-methoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-methoxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4,5-Difluoro-2-methoxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,5-Difluoro-2-methoxyphenylacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
- 4-Fluoro-2-methoxyphenylacetic acid
- 5-Fluoro-2-methoxyphenylacetic acid
- 2,4-Difluoro-3-methoxyphenylacetic acid
Comparison: Compared to these similar compounds, 4,5-Difluoro-2-methoxyphenylacetic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group. This unique structure can influence its chemical reactivity and biological activity, making it distinct in its applications and properties.
Properties
IUPAC Name |
2-(4,5-difluoro-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-8-4-7(11)6(10)2-5(8)3-9(12)13/h2,4H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEGFRSSHGRVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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